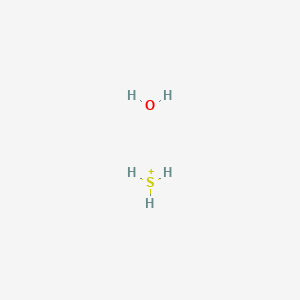
Sulfanium;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfanium;hydrate, also known as sulfonium ion, is a positively charged ion (cation) featuring three organic substituents attached to sulfur. These organosulfur compounds have the general formula [SR3]+. Together with a negatively charged counterion, they form sulfonium salts. Sulfonium ions are typically colorless solids that are soluble in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfonium compounds are usually synthesized by the reaction of thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide:
CH3–S–CH3+CH3–I→(CH3)3S+I−
The reaction proceeds by a nucleophilic substitution mechanism (SN2), where iodide is the leaving group .
Industrial Production Methods
Industrial production of sulfonium salts often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of more electrophilic methylating agents, such as methyl trifluoromethanesulfonate, can increase the rate of methylation .
Chemical Reactions Analysis
Types of Reactions
Sulfonium ions undergo various types of chemical reactions, including:
Oxidation: Sulfonium ions can be oxidized to sulfoxides and sulfones.
Reduction: Reduction of sulfonium ions can lead to the formation of thioethers.
Substitution: Nucleophilic substitution reactions are common, where the sulfonium ion acts as an electrophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted sulfonium salts .
Scientific Research Applications
Sulfonium compounds have a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sulfonium compounds exert their effects involves their ability to act as electrophiles in various chemical reactions. The positive charge on the sulfur atom makes it highly reactive towards nucleophiles. In biological systems, sulfonium compounds like S-adenosylmethionine participate in methylation reactions, transferring methyl groups to various substrates .
Comparison with Similar Compounds
Similar Compounds
Oxonium ions: Isoelectronic with sulfonium ions but feature oxygen instead of sulfur.
Phosphonium ions: Similar structure but with phosphorus as the central atom.
Ammonium ions: Feature nitrogen as the central atom and are structurally similar.
Uniqueness
Sulfonium ions are unique due to their higher thermodynamic stability, structural diversity, and ease of handling under atmospheric conditions compared to their lighter analogues like oxonium ions .
Properties
CAS No. |
62207-12-9 |
|---|---|
Molecular Formula |
H5OS+ |
Molecular Weight |
53.11 g/mol |
IUPAC Name |
sulfanium;hydrate |
InChI |
InChI=1S/H2O.H2S/h2*1H2/p+1 |
InChI Key |
LPSWFOCTMJQJIS-UHFFFAOYSA-O |
Canonical SMILES |
O.[SH3+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















